molecular formula C40H47FN2O5 B12095060 2-FluoroAtorvastatintert-ButylEster

2-FluoroAtorvastatintert-ButylEster

Cat. No.: B12095060
M. Wt: 654.8 g/mol
InChI Key: DKLDCYSMISEWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-FluoroAtorvastatintert-ButylEster is a derivative of atorvastatin, a well-known statin medication used to lower cholesterol levels and prevent cardiovascular diseases. This compound is characterized by the presence of a fluorine atom and a tert-butyl ester group, which may influence its pharmacokinetic properties and biological activity.

Chemical Reactions Analysis

Types of Reactions

2-FluoroAtorvastatintert-ButylEster undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-FluoroAtorvastatintert-ButylEster has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential as a lipid-lowering agent and its ability to inhibit cholesterol synthesis.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

2-FluoroAtorvastatintert-ButylEster exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase (HMG-CoA reductase), which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . This inhibition leads to a decrease in cholesterol levels and a reduction in the risk of cardiovascular diseases. The presence of the fluorine atom and tert-butyl ester group may enhance the compound’s binding affinity and selectivity for HMG-CoA reductase.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-FluoroAtorvastatintert-ButylEster is unique due to the presence of the fluorine atom and tert-butyl ester group, which may confer distinct pharmacokinetic properties and biological activity. These modifications can potentially enhance the compound’s efficacy and reduce side effects compared to other statins.

Properties

IUPAC Name

tert-butyl 2-[6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-28-18-12-9-13-19-28)34(27-16-10-8-11-17-27)37(31-20-14-15-21-32(31)41)43(36)23-22-29-24-30(47-40(6,7)46-29)25-33(44)48-39(3,4)5/h8-21,26,29-30H,22-25H2,1-7H3,(H,42,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLDCYSMISEWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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